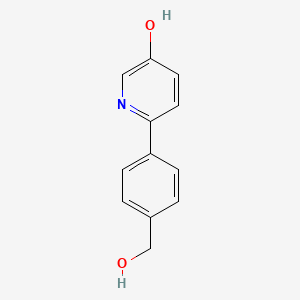

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[4-(hydroxymethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-7,14-15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYRSISHTVQJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692462 | |

| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255634-42-4 | |

| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. As a distinct molecular entity with limited direct literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The guide is structured to provide a deep understanding of this molecule's potential, from its fundamental characteristics to its prospective role in medicinal chemistry.

Molecular Structure and Chemical Identity

6-(4-(hydroxymethyl)phenyl)pyridin-3-ol is a bi-aryl compound consisting of a pyridin-3-ol ring linked to a 4-(hydroxymethyl)phenyl group at the 6-position of the pyridine ring. The presence of both a phenolic hydroxyl group and a benzylic alcohol functionality suggests a molecule with interesting chemical reactivity and potential for forming multiple hydrogen bonds, a key feature for biological activity.

The chemical structure can be represented as follows:

Systematic Name: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Predicted Physicochemical Properties

Due to the absence of experimental data for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, its physicochemical properties have been predicted based on the properties of analogous compounds and computational models. These predictions are crucial for designing experimental protocols and for understanding the compound's potential pharmacokinetic profile.

| Property | Predicted Value | Reference/Basis for Prediction |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 53.35 Ų | Based on the analog 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol[1]. |

| logP (Octanol-Water Partition Coefficient) | ~1.9 | Based on the analog 6-(3-(hydroxymethyl)phenyl)pyridin-3-ol[1]. |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| pKa (acidic) | ~9.3 | Based on the analog 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol[2]. |

| pKa (basic) | ~4.2 | Based on the analog 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol[2]. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | General chemical principles for similar aromatic compounds. |

| Appearance | Likely a solid at room temperature. | General properties of similar aromatic compounds. |

Proposed Synthesis Pathway

A plausible synthetic route for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol can be designed based on established cross-coupling methodologies, which are widely used for the synthesis of bi-aryl compounds. A Suzuki coupling reaction is proposed as a key step.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed Suzuki coupling for the synthesis of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.

Detailed Experimental Protocol:

Materials:

-

6-Bromopyridin-3-ol

-

(4-(Hydroxymethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 6-bromopyridin-3-ol (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. A singlet for the benzylic CH₂ group and broad singlets for the two -OH protons would also be anticipated. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all 12 carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol )[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), C-O stretching, and C=C and C=N stretching of the aromatic rings.

Potential Applications in Drug Discovery

The 6-phenyl-pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules, particularly as kinase inhibitors. The pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl groups can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

Kinase Inhibition

Many kinase inhibitors feature a substituted phenyl-pyridine core. These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The pyridine nitrogen is often crucial for forming a hydrogen bond with the hinge region of the kinase. The substituents on the phenyl ring can be tailored to achieve selectivity and potency for specific kinases.

A potential mechanism of action for 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol as a kinase inhibitor is illustrated below:

Caption: Hypothetical binding mode of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol in a kinase active site.

The hydroxymethyl group on the phenyl ring could potentially form additional hydrogen bonds in the solvent-exposed region of the ATP-binding site, which may enhance binding affinity and selectivity.

Other Potential Biological Activities

The pyridine scaffold is versatile and has been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4][5]. The introduction of the hydroxymethylphenyl group could modulate these activities and lead to the discovery of novel therapeutic agents.

Conclusion

While 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol is not a widely documented compound, its chemical structure suggests significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a rationale for its potential biological activity based on the well-established importance of the phenyl-pyridine scaffold in medicinal chemistry. Further experimental investigation is warranted to validate these predictions and to fully explore the therapeutic potential of this and related molecules.

References

-

GSRS. 6-(HYDROXYMETHYL)PYRIDIN-3-OL. [Link]

-

U.S. Environmental Protection Agency. 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties. [Link]

-

PubChem. [4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol. [Link]

- Google Patents. 6-(4-HYDROXY-PHENYL)

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. [Link]

-

Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

- Google Patents. 6-(4-hydroxy-phenyl)

-

PubMed. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. [Link]

-

ResearchGate. (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. [Link]

-

PubChem. Phenyl 6-(hydroxymethyl)pyridin-3-ylcarbamate. [Link]

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

-

PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

Natural Products Atlas. Showing NP-Card for (2r)-2-[(1s)-1-hydroxy-3-methylbutyl]-6-methyl-2h-[6]dioxolo[4,5-c]pyridin-4-ol (NP0157605). [Link]

-

MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7]naphthyridin-2(1H)- one. [Link]

-

International Journal of Advanced Biochemistry Research. Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata. [Link]

-

PubChem. [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. [Link]

-

Academia.edu. Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. [Link]

-

PMC. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

-

Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]

-

ResearchGate. Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives | Request PDF. [Link]

-

GNPS Library. Spectrum CCMSLIB00004706513. [Link]

-

CAPS. Phytochemical: 6-(Hydroxymethyl)pyridin-3-ol. [Link]

-

Alchem Pharmtech. CAS 40222-77-3 | 6-(Hydroxymethyl)pyridin-3-ol. [Link]

-

NIST WebBook. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. biochemjournal.com [biochemjournal.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol | C15H17NO3 | CID 820399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

CAS 1255634-42-4 molecular weight and formula

An In-Depth Technical Guide to Osimertinib (AZD9291) for Researchers and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso and also known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[3][4] A key challenge in the treatment of NSCLC with earlier generation EGFR TKIs is the development of resistance, often through the acquisition of a T790M mutation in the EGFR gene.[2][5] Osimertinib was specifically designed to be highly effective against both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation.[6][7] A distinguishing feature of Osimertinib is its high selectivity for these mutant forms of EGFR over the wild-type (WT) form, which translates to a more favorable safety profile by reducing off-target toxicities.[2][8] This guide provides a comprehensive technical overview of Osimertinib, including its chemical properties, mechanism of action, quantitative potency, and key experimental protocols for its preclinical evaluation.

Chemical and Physical Properties

The fundamental chemical and physical properties of Osimertinib are summarized in the table below. The compound is typically used as a mesylate salt in pharmaceutical formulations.[1]

| Property | Value | Source(s) |

| Chemical Name | N-(2-{amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [1][9] |

| Synonyms | AZD9291, Mereletinib | [1][3][9] |

| CAS Number | 1421373-65-0 (free base) | [4][9] |

| Molecular Formula | C28H33N7O2 | [1][3][8][9] |

| Molecular Weight | 499.62 g/mol | [3][8][10][11] |

Mechanism of Action

Osimertinib exerts its therapeutic effect by potently and irreversibly inhibiting the kinase activity of mutant EGFR.[4] This mechanism can be broken down into three key steps:

-

Irreversible Covalent Binding: Osimertinib's structure includes an acrylamide group which acts as a Michael acceptor. This group forms a covalent bond with the cysteine-797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain.[2][12][13] This irreversible binding permanently inactivates the receptor.

-

Inhibition of Phosphorylation: By covalently occupying the ATP-binding pocket, Osimertinib prevents the binding of ATP. This is a critical step that blocks the auto-phosphorylation and subsequent activation of the EGFR receptor.[2]

-

Blockade of Downstream Signaling: The inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling proteins. Consequently, Osimertinib effectively suppresses two major signaling cascades that are crucial for cancer cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[2][5][12][14] The disruption of these pathways ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.

Osimertinib covalently inhibits mutant EGFR, blocking PI3K/AKT and RAS/MAPK pathways.

Quantitative Potency and Selectivity

A key attribute of Osimertinib is its high potency against clinically relevant EGFR mutations, coupled with significantly lower activity against wild-type EGFR. This selectivity is crucial for its favorable therapeutic window. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table of In Vitro IC50 Values for Osimertinib

| Target | IC50 (nM) | Assay Type | Source(s) |

| EGFR L858R/T790M | ~1-11 | Biochemical/Cell-based | [15][16] |

| EGFR Exon 19 deletion | ~8-15 | Cell-based | [15][17][18] |

| EGFR L858R | ~12 | Biochemical | [16] |

| Wild-Type EGFR | ~184-494 | Biochemical/Cell-based | [15][18][19] |

The data clearly demonstrates that Osimertinib is approximately 200 times more potent against the double mutant (L858R/T790M) EGFR compared to the wild-type receptor. This selectivity underpins its clinical efficacy while minimizing side effects commonly associated with non-selective EGFR inhibitors, such as skin rash and diarrhea.[1]

Experimental Protocols for Preclinical Evaluation

Reproducible and robust experimental data are the foundation of drug development. The following are detailed protocols for key assays used to characterize the activity of Osimertinib.

In Vitro Cell Viability Assay

This protocol determines the concentration of Osimertinib required to inhibit the growth of cancer cell lines by 50% (IC50).

Materials:

-

NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom white plates

-

Osimertinib stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Adherence: Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO2 incubator.[17]

-

Drug Treatment: Prepare a serial dilution of Osimertinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Workflow for a cell-based viability assay using CellTiter-Glo®.

Western Blot Analysis of EGFR Signaling

This protocol is used to qualitatively and quantitatively assess the effect of Osimertinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cells

-

Osimertinib

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Osimertinib for a specific time (e.g., 2-6 hours).

-

Cell Lysis: Lyse the cells in protein lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

Mechanisms of Acquired Resistance

Despite the high efficacy of Osimertinib, acquired resistance can develop, typically within about ten months of treatment.[1] The most common on-target resistance mechanism involves the emergence of a tertiary C797S mutation in the EGFR kinase domain, which prevents the covalent binding of Osimertinib.[1][5] Off-target resistance mechanisms can also occur, such as the amplification of other receptor tyrosine kinases like MET or activation of downstream signaling pathways independent of EGFR.[5][20]

Conclusion

Osimertinib is a highly potent and selective third-generation EGFR TKI that has revolutionized the treatment of EGFR-mutated NSCLC. Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling in cancer cells harboring sensitizing and T790M resistance mutations. The comprehensive in vitro and in vivo assays outlined in this guide are crucial for defining the compound's activity profile, understanding its mechanism, and forming the basis for its successful clinical application. Understanding the molecular basis of its action and the mechanisms of resistance is essential for the continued development of next-generation therapies and combination strategies.

References

- Osimertinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Osimertinib]

- The Mechanism of Action of Osimertinib: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b1153]

- What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. [URL: https://www.patsnap.

- Osimertinib | C28H33N7O2 | CID 71496458 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71496458]

- Compound: OSIMERTINIB (CHEMBL3353410) - ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3353410/]

- What is the mechanism of action of Osimertinib mesylate? - Patsnap Synapse. [URL: https://www.patsnap.

- Mechanism of Action – TAGRISSO® (osimertinib). [URL: https://www.tagrissohcp.

- osimertinib - Drug Central. [URL: https://drugcentral.org/drugcard/4426]

- Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. [URL: https://clincancerres.aacrjournals.org/content/23/9/2131]

- Osimertinib | The Merck Index Online. [URL: https://www.rsc.org/merck-index/monograph/m11906/osimertinib]

- Osimertinib Mesylate (AZD-9291) - Chemgood. [URL: https://www.chemgood.com/product/c-1538]

- Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. [URL: https://www.drugdevelopment-technology.

- AZD9291 (Osimertinib) | Mutant-Selective EGFR Inhibitor | CAS 1421373-65-0. [URL: https://www.selleckchem.com/products/azd9291.html]

- Application Notes and Protocols: Osimertinib for EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC) Research - Benchchem. [URL: https://www.benchchem.com/application-notes/osimertinib-for-egfr-mutated-non-small-cell-lung-cancer-nsclc-research]

- AZD-9291 - LKT Labs. [URL: https://www.lktlabs.com/products/AZD-9291-1002]

- Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019013/]

- AZD 9291 Supplier | CAS 1421373-65-0 | AZD9291 | Tocris Bioscience. [URL: https://www.tocris.com/products/azd-9291_6580]

- Osimertinib mesylate (AZD-9291 mesylate) | Mutant-Selective EGFR Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.

- The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1936496]

- Osimertinib mesylate by AstraZeneca for Non-Small Cell Lung Carcinoma: Likelihood of Approval - Pharmaceutical Technology. [URL: https://www.pharmaceutical-technology.com/analyst-comment/osimertinib-mesylate-astrazeneca-non-small-cell-lung-carcinoma-likelihood-of-approval/]

- Osimertinib - Uses, Side Effects, Warnings & FAQs - MacariusHealth. [URL: https://macariushealth.com/drug/osimertinib/]

- The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34053372/]

- Sustained AKT and MAPK pathway signaling following osimertinib... - ResearchGate. [URL: https://www.researchgate.

- Development, Verification, and Prediction of Osimertinib Drug–Drug Interactions Using PBPK Modeling Approach to Inform Drug Label - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5703390/]

- AZD 9291 (Osimertinib, CAS Number: 1421373-65-0) | Cayman Chemical. [URL: https://www.caymanchem.com/product/19661]

- AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer | Cancer Discovery - AACR Journals. [URL: https://aacrjournals.org/cancerdiscovery/article/4/9/1046/3321/AZD9291-an-Irreversible-EGFR-TKI-Overcomes-T790M]

- AZD-9291 mesylate - Potent EGFR Inhibitor for Cancer Research | APExBIO. [URL: https://www.apexbt.

- AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC) | New Drug Approvals. [URL: https://newdrugapprovals.org/2014/05/05/azd-9291-third-generation-oral-irreversible-selective-epidermal-growth-factor-receptor-egfr-inhibitor-for-non-small-cell-lung-cancer-nsclc/]

Sources

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Compound: OSIMERTINIB (CHEMBL3353410) - ChEMBL [ebi.ac.uk]

- 4. AZD-9291 - LKT Labs [lktlabs.com]

- 5. Optimizing Osimertinib for NSCLC: Targeting Resistance and Exploring Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. osimertinib [drugcentral.org]

- 9. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckindex.rsc.org [merckindex.rsc.org]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 14. Osimertinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 15. caymanchem.com [caymanchem.com]

- 16. apexbt.com [apexbt.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. tandfonline.com [tandfonline.com]

Biological Activity of Phenylpyridin-3-ol Derivatives in Drug Discovery: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as foundational building blocks for novel therapeutics. Among these, the phenylpyridin-3-ol class has emerged as a highly versatile pharmacophore. By combining the hydrogen-bonding capacity of a pyridinol ring with the tunable lipophilicity of a phenyl substituent, this scaffold enables precise modulation of multiple oncological and immunological targets.

This technical guide synthesizes the mechanistic pharmacology, quantitative structure-activity relationships (SAR), and validated experimental workflows necessary for optimizing phenylpyridin-3-ol derivatives in modern drug discovery.

Pharmacological Landscape & Target Mechanisms

The biological activity of phenylpyridin-3-ol derivatives is primarily driven by their ability to occupy hydrophobic pockets within kinase hinge regions and enzymatic active sites. Recent drug discovery pipelines have validated this scaffold across three critical therapeutic pathways:

-

VEGFR-2 Inhibition (Angiogenesis): Derivatives such as 5-(3-chlorophenyl)pyridin-3-ol exhibit potent anti-angiogenic properties. In silico docking reveals that the pyridine nitrogen and phenolic hydroxyl act as critical hydrogen bond acceptors/donors within the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) active site, preventing endothelial cell proliferation (1).

-

IDO1 / Kynurenine Pathway (Immunotherapy): Indoleamine 2,3-dioxygenase-1 (IDO1) drives immune tolerance in the tumor microenvironment by depleting tryptophan. Substituted phenylpyridin-3-ols act as potent IDO1 inhibitors, blocking the production of immunosuppressive kynurenines and restoring T-cell mediated tumor clearance (2).

-

Notch Signaling (Targeted Oncology): Aberrant Notch signaling drives leukemogenesis. Specific derivatives have demonstrated an unrivaled capacity to downregulate the Notch1 intracellular domain (N1-ICD) and its downstream target gene, cMYC, inducing growth arrest in human cancer cells (3).

Multi-target pharmacological modulation by phenylpyridin-3-ol derivatives.

Quantitative Structure-Activity Relationship (QSAR)

Understanding the spatial constraints of the target binding pockets is critical. The position and electronic nature of the substitution on the phenyl ring dictate the biological efficacy. As demonstrated in VEGFR-2 inhibition assays, meta-substitutions are highly tolerated, whereas para-substitutions result in severe steric clashes that abolish activity.

Table 1: VEGFR-2 Inhibitory Activity of 5-Phenylpyridin-3-ol Analogs

| Compound | Phenyl Substitution | VEGFR-2 IC₅₀ (nM) | Pharmacological Implication |

| 9 | 3-Methylphenyl | 16 | Optimal hydrophobic packing in the kinase hinge region. |

| 10 | 3-Fluorophenyl | 47 | Electronegativity slightly alters the hydrogen bonding network. |

| 11 | 3-Chlorophenyl | 75 | Increased steric bulk at the meta-position slightly reduces affinity. |

| 12 | 4-Methylphenyl | >100 | Para-substitution creates severe steric clashes in the binding pocket. |

| 13 | 4-Chlorophenyl | >100 | Para-substitution completely abolishes target engagement. |

(Data derived from benchmark SAR trends on VEGFR-2 active sites; 1).

Experimental Methodologies & Validated Protocols

To ensure scientific integrity, experimental workflows must be self-validating. Below are the standard operating procedures for synthesizing the core intermediate and validating its biological activity in vitro.

Protocol 1: MOM-Protection of the Phenolic Hydroxyl (Synthesis)

Before functionalizing the pyridine ring (e.g., via Suzuki or Ullmann cross-coupling to create IDO1 inhibitors), the reactive phenolic -OH must be protected to prevent unwanted polymerization or nucleophilic interference.

-

Initialization: Dissolve 6-iodo-2-phenylpyridin-3-ol in a dry THF/DMF mixture (ratio 1:2.5) at 0 °C under an inert argon atmosphere.

-

Causality: THF provides excellent solubility for the starting material, while DMF accelerates the subsequent Sₙ2 reaction. The 0 °C environment prevents exothermic degradation.

-

-

Deprotonation: Add potassium tert-butoxide (t-BuOK) (1.2 equivalents) portion-wise. Stir for 15 minutes.

-

Causality: t-BuOK is a strong, sterically hindered base. It selectively deprotonates the phenolic hydroxyl to form an alkoxide without acting as a competing nucleophile.

-

-

Protection: Add methoxymethyl chloride (MOMCl) (1.1 equivalents) dropwise at 0 °C, then allow the mixture to warm to 25 °C and stir for 1 hour.

-

Causality: The alkoxide attacks the electrophilic carbon of MOMCl, forming a stable acetal-like ether. This protects the oxygen during downstream transition-metal catalysis but remains easily cleavable under mild acidic conditions.

-

-

Quenching & Extraction: Dilute the reaction with distilled water and extract three times with ethyl acetate.

-

Causality: Water neutralizes unreacted base and MOMCl. The organic product partitions into the ethyl acetate layer for isolation.

-

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The product should show a distinct Rf shift compared to the starting material. Confirm via ¹H-NMR (look for the appearance of a 2H singlet at ~5.2 ppm corresponding to the -O-CH₂-O- group).

Protocol 2: In Vitro Target Validation via Western Blot (Notch Pathway)

To confirm that the synthesized derivative successfully downregulates the Notch pathway in leukemic models.

-

Cell Treatment: Culture NOTCH-positive human leukemic RPMI8402 cells. Treat the experimental group with 1 µM of the phenylpyridin-3-ol derivative and the control group with a DMSO vehicle for 24 hours.

-

Causality: A 24-hour incubation provides sufficient time for the compound to engage the target, halt transcription, and allow for the natural protein turnover (degradation) of downstream targets like cMYC.

-

-

Lysis: Harvest cells and extract total protein using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Causality: RIPA buffer effectively solubilizes nuclear and cytoplasmic membranes. The inhibitors are critical to prevent endogenous proteases from degrading the N1-ICD fragment before analysis.

-

-

Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against N1-ICD and cMYC.

-

Causality: N1-ICD levels indicate direct inhibition of Notch cleavage/activation, while cMYC serves as the functional downstream readout of transcriptional arrest.

-

-

Validation Checkpoint: Always probe for a housekeeping protein (e.g., β-actin or GAPDH) to prove that equal amounts of protein were loaded across all lanes. A successful assay will show a marked decrease in N1-ICD and cMYC bands in the treated lane relative to the DMSO control, with β-actin remaining constant.

Iterative drug discovery workflow for phenylpyridin-3-ol scaffold optimization.

Conclusion

The phenylpyridin-3-ol scaffold represents a highly programmable pharmacophore. By understanding the strict spatial requirements (favoring meta-substitutions over para-substitutions) and employing robust, self-validating chemical protections (like MOM-etherification), researchers can systematically optimize these derivatives. Whether targeting tumor angiogenesis via VEGFR-2, immune evasion via IDO1, or oncogenic transcription via Notch, rigorous adherence to causality-driven experimental design is the key to translating these chemical entities into viable clinical candidates.

References

-

Benchchem. (2024). 5-(3-Chlorophenyl)pyridin-3-ol | Research Chemical: Mechanistic Biological Activity and Structure Activity Relationship. Benchchem. 1

-

US Patent Office. (2016). Inhibitors of the kynurenine pathway (US20160046596A1). Google Patents. 2

-

World Intellectual Property Organization. (2020). Inhibitors of notch signalling pathway and use thereof in treatment of cancers (WO2020208139A1). Google Patents. 3

Sources

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: A Privileged Biaryl Scaffold for Kinase Inhibition

The following is an in-depth technical guide on the application of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol as a kinase inhibitor scaffold. This document is structured for researchers and drug discovery professionals, focusing on the medicinal chemistry, synthesis, and biological characterization of this privileged fragment.

Part 1: Core Directive & Scaffold Analysis

The Pharmacophore Identity

In the realm of Fragment-Based Drug Design (FBDD), 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, specifically protein kinases.

This molecule is not merely a passive linker; it is a dual-function pharmacophore:

-

The Hinge-Binding Motif (Pyridin-3-ol): The pyridine nitrogen (

) and the hydroxyl group at position 3 ( -

The Solvent/Hydrophobic Vector (4-Hydroxymethylphenyl): The phenyl ring at position 6 extends into the hydrophobic pocket (often towards the Gatekeeper residue), while the para-hydroxymethyl group provides a vector for solubility enhancement or further chemical elaboration (e.g., etherification to reach the solvent front).

Target Landscape

While applicable to various kinase families, this scaffold exhibits particular efficacy against Serine/Threonine kinases , notably:

-

p38 MAPK (Mitogen-Activated Protein Kinase): The pyridin-3-ol core aligns well with the ATP-binding cleft of p38

, a key target in inflammation. -

CDKs (Cyclin-Dependent Kinases): The biaryl geometry allows for selectivity tuning against CDK2 and CDK4/6 depending on the substitution of the phenyl ring.

Part 2: Chemical Synthesis & Methodology[1][2][3]

Retrosynthetic Analysis

The most robust route to 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a Suzuki-Miyaura Cross-Coupling between a halogenated pyridin-3-ol derivative and a phenylboronic acid.

Key Strategic Decision: Direct coupling of the free alcohol (pyridin-3-ol) can lead to catalyst poisoning or side reactions. Therefore, we utilize a protected intermediate (3-methoxypyridine or 3-(benzyloxy)pyridine) or optimize the base/solvent system for the unprotected substrate. The protocol below describes the direct coupling approach using optimized catalytic conditions for high throughput.

Detailed Synthesis Protocol

Objective: Synthesis of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol via Suzuki Coupling.

Reagents:

-

Substrate A: 6-Bromo-pyridin-3-ol (1.0 equiv)

-

Substrate B: (4-(Hydroxymethyl)phenyl)boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Inertion: Charge a microwave-compatible reaction vial with 6-Bromo-pyridin-3-ol (200 mg, 1.15 mmol) and (4-(Hydroxymethyl)phenyl)boronic acid (210 mg, 1.38 mmol).

-

Solvation: Add 4 mL of 1,4-Dioxane. Degas the solution by bubbling nitrogen for 5 minutes.

-

Activation: Add the palladium catalyst (

, 47 mg) and the aqueous -

Coupling: Seal the vial and heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: The product is polar. Dry the organic phase over

, concentrate, and purify via Flash Column Chromatography using a gradient of DCM:MeOH (0% to 10% MeOH).-

Checkpoint: The product typically elutes at ~5-7% MeOH.

-

-

Characterization: Verify structure via

-NMR (DMSO-

Synthesis Pathway Visualization

Caption: Optimized Suzuki-Miyaura coupling route for the synthesis of the biaryl scaffold.

Part 3: Biological Characterization & Assays

Mechanism of Action: The Hinge Binder

To validate this scaffold, one must understand its binding mode. The pyridin-3-ol moiety acts as a hinge binder.

-

Acceptor: The Pyridine Nitrogen (

) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met109 in p38 -

Donor: The Hydroxyl group (

) donates a hydrogen bond to the backbone carbonyl of the adjacent residue (e.g., Glu107 or Leu108).

Protocol: ADP-Glo™ Kinase Assay

To assess the inhibitory potency (

Reagents:

-

Kinase: Recombinant p38

MAPK (1-5 ng/well). -

Substrate: p38 peptide substrate (e.g., EGF receptor derived).

-

ATP: Ultrapure ATP (at

concentration, typically 10-50 -

Test Compound: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol (Serial dilution in DMSO).

Workflow:

-

Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.

-

Incubation: In a 384-well white plate, add:

-

2

Compound solution. -

4

Kinase/Substrate mix. -

4

ATP mix. -

Control: DMSO only (0% inhibition) and No Enzyme (100% inhibition).

-

-

Reaction: Incubate at Room Temperature (RT) for 60 minutes.

-

Depletion: Add 10

of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at RT. -

Detection: Add 20

of Kinase Detection Reagent (converts ADP to ATP -

Readout: Measure Luminescence using a plate reader (e.g., EnVision).

-

Analysis: Calculate % Inhibition

. Fit data to a sigmoidal dose-response curve to determine

Pharmacophore & Binding Mode Visualization

Caption: Pharmacophore map showing the bidentate hinge interaction and solvent-exposed tail.

Part 4: Strategic Applications in Drug Development

This scaffold serves as an ideal starting point for Fragment Evolution .

-

Solubility Optimization: The primary alcohol on the phenyl ring is a handle. It can be converted to a phosphate prodrug for IV administration or an amine for improved lysosomal trapping.

-

Selectivity Tuning: The 2-position of the pyridine ring (adjacent to the nitrogen) is open. Introducing a small substituent (e.g.,

, -

PROTAC Linker Attachment: The hydroxymethyl group is an excellent attachment point for a linker in the design of Proteolysis Targeting Chimeras (PROTACs), as it points towards the solvent front, minimizing interference with the hinge binding.

References

-

Hairui Chemical. (n.d.). 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol Product Information. Retrieved from [Link]

-

MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors. Retrieved from [Link]

-

WIPO. (2008). Patent WO2008079972: Pyridine Carboxamide as VEGFR Kinase Inhibitor.[1] Retrieved from [Link]

-

ResearchGate. (2025). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). Retrieved from [Link]

Sources

Metabolic Pathways of Methylphenyl-Pyridine Drugs to Hydroxymethyl Metabolites: A Mechanistic and Analytical Guide

Executive Summary

The incorporation of pyridine and methylpyridine moieties is a cornerstone strategy in medicinal chemistry, utilized to modulate a drug's lipophilicity, target binding affinity, and metabolic stability. However, the presence of a methyl group on a pyridine ring introduces a highly specific metabolic vulnerability. In humans, methylphenyl-pyridine derivatives—ranging from clinically vital NSAIDs like Etoricoxib to dietary heterocyclic aromatic amines (HAAs)—undergo extensive biotransformation.

This whitepaper provides an in-depth technical analysis of the Cytochrome P450 (CYP)-mediated aliphatic hydroxylation of methylphenyl-pyridine drugs. We will dissect the mechanistic progression from the parent methyl group to its hydroxymethyl intermediate, and ultimately to the readily excreted carboxylic acid metabolite. Furthermore, this guide outlines a self-validating in vitro experimental workflow for quantifying these transformations using LC-MS/MS.

Mechanistic Grounding: The CYP-Mediated Oxidation Pathway

Structural Vulnerability and the Catalytic Cycle

The methyl group attached to an electron-deficient pyridine ring is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes. The reaction proceeds via a classic Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the methyl group, generating a transient carbon-centered radical. This is rapidly followed by an "oxygen rebound" step, inserting a hydroxyl group to form the hydroxymethyl metabolite .

Pathway Progression: The Etoricoxib Model

A premier clinical example of this pathway is Etoricoxib, a highly selective COX-2 inhibitor containing a 6'-methyl-bipyridine structure. As established by [1], Etoricoxib is extensively metabolized in the liver, with less than 1% excreted unchanged.

The primary biotransformation pathway involves:

-

Aliphatic Hydroxylation: The 6'-methyl group is oxidized to a 6'-hydroxymethyl intermediate. This step is predominantly catalyzed by CYP3A4 (~60% contribution), with secondary contributions from CYP2C9, CYP2D6, and CYP1A2.

-

Further Oxidation: The 6'-hydroxymethyl derivative is rapidly oxidized further (often by CYP3A4 or cytosolic dehydrogenases) into a 6'-carboxylic acid derivative.

-

Excretion: The resulting carboxylic acid metabolite is pharmacologically inactive and highly water-soluble, constituting the major urinary excretion product (≥65% of the dose).

Figure 1: CYP450-mediated metabolic pathway of methylphenyl-pyridine drugs to carboxylic acid.

Pharmacokinetic Impact and Isoenzyme Specificity

The conversion of a lipophilic methyl group to a polar hydroxymethyl or carboxylic acid group drastically alters the pharmacokinetic profile of the parent drug. For Etoricoxib, this metabolic clearance dictates its ~22-hour clinical half-life, allowing for once-daily dosing [2].

In contrast, for heterocyclic aromatic amines (HAAs) like PhIP and MeIQx, the dominant enzyme shifts from CYP3A4 to CYP1A2 . The hydroxylation of the methyl group in these compounds can either serve as a detoxification route (yielding inactive carboxylic acids) or generate reactive intermediates implicated in genotoxicity [3].

Quantitative Data Presentation

| Drug / Compound | Structural Class | Primary Enzyme | Metabolic Target | Major Excreted Metabolite | Pharmacological Status |

| Etoricoxib | Bipyridine derivative | CYP3A4 (~60%) | 6'-methyl group | 6'-carboxylic acid | Inactive / Weak COX-2 inhibitor |

| PhIP | Imidazopyridine | CYP1A2 | N-methyl / C-phenyl | N-hydroxy / Hydroxymethyl | Genotoxic intermediate |

| MeIQx | Imidazoquinoxaline | CYP1A2 | C8-methyl group | 8-carboxylic acid | Detoxified / Inactive |

Experimental Workflows: In Vitro Metabolism Assays

To accurately map the kinetics of methyl-to-hydroxymethyl conversion, researchers must employ highly controlled in vitro assays using Human Liver Microsomes (HLMs). The following protocol is designed as a self-validating system , ensuring that all observed mass shifts are strictly attributable to enzymatic causality rather than chemical degradation.

Step-by-Step Protocol for CYP-Mediated Hydroxylation

Step 1: Reagent Preparation & Incubation

-

Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL HLMs and 1 µM of the methylphenyl-pyridine substrate. Pre-incubate at 37°C for 5 minutes.

-

Causality: HLMs provide the full complement of membrane-bound CYP enzymes in their native lipid environment. The physiological pH and temperature are critical to maintain enzyme tertiary structure and active site integrity.

-

Initiation: Start the reaction by adding 1 mM NADPH.

-

Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle, specifically required to reduce the heme iron from Fe³⁺ to Fe²⁺, enabling oxygen binding.

Step 2: Reaction Quenching & Internal Standardization

-

Action: At predefined time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 50 µL of the incubation mixture into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of a stable-isotope labeled Internal Standard (IS).

-

Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting enzymatic activity to freeze the kinetic time point. The IS is added precisely at the quench step to correct for any volumetric losses during subsequent extraction and to normalize matrix effects (ion suppression) during LC-MS/MS analysis.

Step 3: Self-Validating Negative Control

-

Action: Run a parallel incubation replacing NADPH with an equivalent volume of buffer.

-

Causality: This control validates that any observed +16 Da mass shift (hydroxylation) is strictly CYP-mediated. If the hydroxymethyl metabolite appears in the -NADPH control, it indicates non-enzymatic auto-oxidation, invalidating the assay.

Step 4: Protein Precipitation & Analysis

-

Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Figure 2: Step-by-step in vitro workflow for evaluating CYP-mediated hydroxymethyl metabolism.

Analytical Detection (LC-MS/MS)

Detection of the hydroxymethyl metabolite relies on identifying a +16 Da mass shift from the parent drug's

Analytical Warning: A +16 Da shift can also indicate the formation of a pyridine N-oxide (e.g., 1'-N-oxide). To differentiate the hydroxymethyl metabolite from the N-oxide, chromatographic separation (using a C18 reverse-phase column) must be optimized. Furthermore, MS/MS collision-induced dissociation (CID) will reveal distinct fragmentation patterns: hydroxymethyl metabolites typically show a characteristic neutral loss of water (-18 Da,

References

-

Rodrigues AD, Halpin RA, Geer LA, Cui D, Woolf EJ, Matthews CZ. "Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers." Drug Metabolism and Disposition. 2003;31(2):224-32.[Link]

-

Escudero-Contreras A, Vazquez-Mellado J, Collantes-Estevez E. "Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor." Future Rheumatology. 2007;2(6):545-565.[Link]

-

Bellamri M, et al. "Metabolism and biomarkers of heterocyclic aromatic amines in humans." Genes and Environment. 2021;43:29.[Link]

In Silico Binding Affinity of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the computational methodologies used to determine the in silico binding affinity of the novel small molecule, 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. In the absence of a predetermined biological target for this compound, we have selected the well-characterized and therapeutically relevant p38 MAP kinase as a representative case study. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the entire in silico workflow. We will delve into the theoretical underpinnings and provide practical, step-by-step protocols for target preparation, ligand setup, molecular docking, and advanced binding free energy calculations. The objective is to equip the reader with the knowledge and technical expertise to confidently apply these computational techniques in their own drug discovery endeavors.

Introduction: The Imperative of In Silico Binding Affinity in Modern Drug Discovery

The early stages of drug discovery are characterized by the screening of vast chemical libraries to identify promising lead compounds. Traditional high-throughput screening (HTS) methods, while effective, are often resource-intensive and time-consuming. In silico approaches, particularly the prediction of binding affinity, have emerged as a powerful and cost-effective strategy to triage compound libraries, prioritize candidates for synthesis and experimental testing, and accelerate the overall drug discovery pipeline.[1]

The fundamental principle of in silico binding affinity prediction lies in the computational modeling of the interaction between a ligand (a potential drug molecule) and its biological target, typically a protein. By simulating this interaction at an atomic level, we can estimate the strength of the binding, often expressed as a binding free energy (ΔG). A more negative ΔG indicates a stronger and more favorable interaction.[2]

This guide will focus on a multi-tiered approach to determining the binding affinity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol with our chosen model target, p38 MAP kinase. We will begin with molecular docking, a method that predicts the preferred orientation and conformation of the ligand within the protein's binding site, and provides a scoring function to estimate binding affinity. To refine this initial prediction and achieve a more accurate estimation of the binding free energy, we will then explore the application of Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, a post-docking analysis technique.

The Subject Molecule: 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

The molecule at the core of this guide is 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. Its chemical structure consists of a pyridin-3-ol core linked to a phenyl ring bearing a hydroxymethyl group. The presence of both hydrogen bond donors (the hydroxyl groups) and acceptors (the nitrogen in the pyridine ring), along with the aromatic systems, suggests its potential to engage in various types of interactions with a protein binding site.

| Property | Value | Source |

| Molecular Formula | C12H11NO2 | |

| Molecular Weight | 201.22 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)O)CO |

The Model Target: p38 Mitogen-Activated Protein (MAP) Kinase

For the purpose of this technical guide, we have selected p38 MAP kinase as the biological target. This enzyme is a key player in cellular signaling pathways that regulate inflammatory responses. Its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a well-established and attractive target for therapeutic intervention.[3][4]

The availability of numerous high-resolution crystal structures of p38 MAP kinase, both in its apo (unbound) form and in complex with a variety of inhibitors, provides an excellent foundation for our in silico study.[3][5][6] These structures allow for a detailed understanding of the ATP-binding pocket, the primary site of interaction for many kinase inhibitors, and serve as a crucial reference for validating our computational models. For this guide, we will utilize the crystal structure of human p38 MAP kinase in complex with a pyridinyl-imidazole inhibitor (PDB ID: 1IAN) as our starting point.[3]

The In Silico Workflow: A Step-by-Step Guide

The process of determining the in silico binding affinity of a ligand to its target can be broken down into a series of well-defined steps. The following sections will provide a detailed, protocol-driven exploration of each stage, from data acquisition to the final analysis of binding affinity.

Figure 1: A schematic representation of the in silico binding affinity workflow.

Part 1: Preparation of Molecular Structures

The accuracy of any in silico binding affinity prediction is fundamentally dependent on the quality of the input structures for both the protein target and the ligand. This preparatory phase is arguably the most critical step in the entire workflow.

Objective: To prepare the p38 MAP kinase crystal structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning appropriate atomic charges.

Materials:

-

Protein Data Bank (PDB) accession code: 1IAN[3]

-

Molecular visualization software (e.g., UCSF Chimera, PyMOL)

-

Computational chemistry software package (e.g., AutoDockTools, Schrödinger Maestro)

Procedure:

-

Fetch the Protein Structure:

-

Navigate to the RCSB Protein Data Bank ().

-

In the search bar, enter the PDB ID "1IAN" and download the PDB file.

-

-

Initial Cleaning of the PDB File:

-

Open the downloaded PDB file in a molecular visualization tool.

-

The crystal structure (1IAN) contains the p38 MAP kinase protein, the inhibitor, and water molecules. For our docking study, we will first remove the existing inhibitor and water molecules. This is a standard procedure to prepare the protein for docking a new ligand.

-

Causality: Water molecules are often removed from the binding site unless there is strong evidence that a specific water molecule (a "bridging" water) is critical for ligand binding. The co-crystallized inhibitor is removed to make the binding site accessible to our ligand of interest.

-

-

Addition of Hydrogen Atoms:

-

Crystal structures typically do not include hydrogen atoms. These must be added computationally.

-

Utilize the "Add Hydrogens" or equivalent function in your software. It is crucial to ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for the physiological pH (typically pH 7.4). Most modern software packages have automated tools to predict these protonation states.

-

Causality: Hydrogen atoms are essential for accurately representing the stereochemistry and electrostatic interactions, particularly hydrogen bonds, which are critical for ligand binding.

-

-

Assigning Atomic Charges:

-

Assign partial atomic charges to all atoms in the protein. Common force fields used for this purpose include AMBER, CHARMM, and OPLS.

-

Causality: Atomic charges are necessary to calculate the electrostatic potential of the protein, which is a key component of the docking scoring function.

-

-

Saving the Prepared Protein Structure:

-

Save the cleaned, hydrogen-added, and charge-assigned protein structure in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

-

Objective: To generate a 3D structure of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, assign atomic charges, and define its rotatable bonds.

Materials:

-

SMILES string of the ligand: C1=CC(=CC=C1C2=CN=C(C=C2)O)CO

-

Ligand preparation software (e.g., Avogadro, ChemDraw, Open Babel, AutoDockTools)

Procedure:

-

Generate 2D and 3D Coordinates:

-

Input the SMILES string into a chemical drawing program or a molecule builder to generate the 2D structure.

-

Convert the 2D structure to a 3D conformation. This initial 3D structure is often a rough estimate.

-

-

Energy Minimization:

-

Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This will produce a more energetically favorable and realistic 3D conformation.

-

Causality: Energy minimization ensures that the ligand's bond lengths, bond angles, and torsion angles are in a low-energy state, which is a prerequisite for accurate docking.

-

-

Assign Atomic Charges:

-

Calculate and assign partial atomic charges to the ligand atoms. Gasteiger charges are commonly used for this purpose in many docking programs.

-

Causality: As with the protein, ligand atomic charges are crucial for calculating electrostatic interactions.

-

-

Define Rotatable Bonds:

-

Identify and define the rotatable bonds in the ligand. These are typically single bonds not within a ring system. The docking software will explore different conformations of the ligand by rotating around these bonds.

-

Causality: Defining rotatable bonds allows for flexible ligand docking, where the ligand can adapt its conformation to fit optimally within the binding site.

-

-

Save the Prepared Ligand Structure:

-

Save the prepared ligand in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina).

-

Part 2: Molecular Docking and Scoring

With the prepared protein and ligand structures, we can now proceed with the molecular docking simulation.

Objective: To define the three-dimensional space within the p38 MAP kinase where the docking algorithm will search for favorable binding poses of the ligand.

Materials:

-

Prepared p38 MAP kinase structure (from section 2.1.1)

-

Docking software with a graphical user interface (e.g., AutoDockTools)

Procedure:

-

Identify the Binding Site:

-

The binding site for our study is the ATP-binding pocket of p38 MAP kinase. By inspecting the original crystal structure (1IAN), we can identify the location of the co-crystallized inhibitor. This provides a precise definition of the binding site.

-

Alternatively, several web servers and software tools can predict potential binding pockets on a protein surface based on its geometry and physicochemical properties.[4][6][7][8][9][10]

-

-

Define the Grid Box:

-

The docking search space is defined by a three-dimensional grid box. This box should be centered on the binding site and large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely within it.

-

Using the graphical interface of the docking software, manually adjust the center and dimensions (x, y, z) of the grid box to cover the identified binding site.

-

Causality: The grid box confines the docking search to the region of interest, significantly reducing the computational time and focusing the simulation on the relevant area of the protein.

-

Objective: To predict the binding poses and estimate the binding affinity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol to p38 MAP kinase using a molecular docking program.

Materials:

-

Prepared p38 MAP kinase structure (PDBQT format)

-

Prepared ligand structure (PDBQT format)

-

Grid parameter file (defining the grid box)

-

Docking software (e.g., AutoDock Vina)

Procedure:

-

Set up the Docking Configuration File:

-

Create a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking parameters such as the exhaustiveness of the search.

-

Causality: The exhaustiveness parameter controls the computational effort of the docking search. A higher value will result in a more thorough search but will require more computational time.

-

-

Run the Docking Simulation:

-

Execute the docking program from the command line, providing the configuration file as input.

-

The software will systematically explore different conformations and orientations of the ligand within the defined grid box, evaluating the energetic favorability of each pose using its scoring function.

-

-

Output of the Docking Simulation:

-

The docking program will generate an output file containing a ranked list of the predicted binding poses. For each pose, the following information is typically provided:

-

The coordinates of the ligand in the binding site.

-

The binding affinity or docking score (in kcal/mol).

-

The root-mean-square deviation (RMSD) from a reference conformation (if provided).

-

-

Part 3: Refinement and In-depth Analysis

The raw output from a docking simulation provides valuable initial insights, but further analysis and refinement are necessary to build confidence in the predicted binding affinity.

Objective: To visually inspect and analyze the predicted binding poses of the ligand within the protein's active site to understand the key molecular interactions.

Materials:

-

Docking output file

-

Molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio Visualizer)

Procedure:

-

Visualize the Docked Poses:

-

Load the prepared protein structure and the docking output file into the visualization software.

-

Examine the top-ranked binding poses. The pose with the most negative binding affinity is typically considered the most likely.

-

-

Analyze Intermolecular Interactions:

-

For the top-ranked pose, identify and analyze the key interactions between the ligand and the protein. These can include:

-

Hydrogen bonds: Look for hydrogen bonds between the hydroxyl groups and the pyridine nitrogen of the ligand and polar residues in the binding site.

-

Hydrophobic interactions: Identify nonpolar regions of the ligand that are in close contact with hydrophobic residues of the protein.

-

π-π stacking: Look for interactions between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.

-

Cation-π interactions: Check for interactions between positively charged residues and the aromatic rings of the ligand.

-

-

Causality: A plausible binding pose should exhibit chemically meaningful interactions with the protein. The type and number of these interactions contribute to the overall binding affinity.

-

-

Compare with Known Inhibitors:

-

If available, compare the predicted binding mode of your ligand with the binding modes of known inhibitors of the target protein. This can help to validate the docking results and provide confidence in the predicted pose. In our case, we can compare the pose of our ligand to the co-crystallized inhibitor in the 1IAN structure.

-

Figure 2: Key intermolecular interactions contributing to binding affinity.

Objective: To obtain a more accurate estimate of the binding free energy by applying a more rigorous computational method to the docked poses.

Materials:

-

Top-ranked docked pose from the molecular docking simulation

-

Software for molecular dynamics (MD) simulations and MM/GBSA calculations (e.g., AMBER, GROMACS, Schrödinger Prime)

Procedure:

-

Prepare the System for Simulation:

-

The top-ranked protein-ligand complex from the docking simulation is used as the starting structure.

-

The complex is solvated in a box of explicit water molecules and counter-ions are added to neutralize the system.

-

-

Run a Short Molecular Dynamics (MD) Simulation:

-

Perform a short MD simulation (typically a few nanoseconds) of the solvated complex. This allows the system to relax and the ligand and protein to adapt to each other's presence in a more realistic, dynamic environment.

-

Causality: MD simulations account for the flexibility of both the protein and the ligand, providing a more accurate representation of the binding event than the static picture from molecular docking.

-

-

Perform the MM/GBSA Calculation:

-

Snapshots (frames) are extracted from the MD trajectory.

-

For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

The free energy of each species (complex, protein, and ligand) is calculated as: G = E_MM + G_solv - TΔS where:

-

E_MM is the molecular mechanics energy (bond, angle, dihedral, and van der Waals and electrostatic interactions).

-

G_solv is the solvation free energy, which has a polar component (calculated using the Generalized Born model) and a nonpolar component (calculated from the solvent-accessible surface area).

-

TΔS is the entropic contribution, which is often estimated or neglected in rapid MM/GBSA calculations due to its high computational cost.

-

-

The final binding free energy is the average of the values calculated over all the snapshots.[3]

-

Data Presentation and Interpretation

The results of the in silico binding affinity analysis should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Tabulated Docking and MM/GBSA Results

| Metric | Value | Unit |

| Molecular Docking (AutoDock Vina) | ||

| Binding Affinity (Top Pose) | [Example Value, e.g., -8.5] | kcal/mol |

| MM/GBSA Calculation | ||

| ΔG_bind (MM/GBSA) | [Example Value, e.g., -45.2] | kcal/mol |

| ΔE_vdw | [Example Value, e.g., -55.8] | kcal/mol |

| ΔE_elec | [Example Value, e.g., -20.1] | kcal/mol |

| ΔG_polar_solv | [Example Value, e.g., 35.7] | kcal/mol |

| ΔG_nonpolar_solv | [Example Value, e.g., -5.0] | kcal/mol |

Note: The values presented in this table are illustrative examples and do not represent actual computational results.

Interpretation:

-

The docking score provides a rapid assessment of the binding affinity. A more negative value suggests a stronger interaction.

-

The MM/GBSA binding free energy (ΔG_bind) offers a more refined and generally more accurate prediction.

-

The individual energy components from the MM/GBSA calculation can provide insights into the driving forces of binding. For instance, large negative values for ΔE_vdw and ΔE_elec indicate favorable van der Waals and electrostatic interactions, respectively.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview and detailed protocols for determining the in silico binding affinity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol using p38 MAP kinase as a representative target. By following the outlined workflow, from meticulous preparation of the molecular structures to advanced MM/GBSA calculations, researchers can gain valuable insights into the potential of a small molecule to bind to a specific biological target.

The methodologies described herein are not merely a set of computational exercises; they represent a critical component of the modern drug discovery process. The ability to rapidly and accurately predict binding affinity allows for the efficient screening of large compound libraries, the rational design of more potent and selective molecules, and the generation of testable hypotheses for further experimental validation.

Future work could involve expanding this analysis to a panel of different kinases to assess the selectivity of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. Additionally, longer molecular dynamics simulations could be employed to study the stability of the predicted binding pose and to calculate the binding free energy with even greater accuracy using more rigorous methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). Ultimately, the predictions from these in silico studies should be used to guide and prioritize experimental testing to confirm the biological activity of the compound.

References

-

Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., Brown, M. L., & Pargellis, C. A. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. Nature structural biology, 4(4), 311–316. [Link]

-

Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938–1942. [Link]

-

BioSolveIT. (n.d.). Binding Site Prediction. Retrieved from [Link]

-

Kollman, P. A., Massova, I., Reyes, C., Kuhn, B., Huo, S., Chong, L., ... & Cheatham, T. E. (2000). Calculating structures and free energies of complex molecules: combining molecular mechanics and continuum models. Accounts of Chemical Research, 33(12), 889-897. [Link]

- Wang, J., Wang, W., Huo, S., Lee, M., & Kollman, P. A. (2001). Solvation model and force field dependence of binding free energy calculations. Journal of the American Chemical Society, 123(38), 9280-9287.

- Öztürk, H., Ozturk, H., & Ozturk, T. (2018). DeepDTA: deep drug–target binding affinity prediction.

- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. [Link]

-

GROMACS. (n.d.). GROMACS User Manual. Retrieved from [Link]

-

AlphaFold Protein Structure Database. (n.d.). Retrieved from [Link]

-

Karpusas, M., Michelotti, E. L., & Springman, E. B. (2005). Crystal structure of human p38 MAP kinase in complex with inhibitor 1a. RCSB Protein Data Bank. [Link]

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

- Welch, W., Ruppert, J., & Jain, A. N. (1996). Hammerhead: fast, fully automated docking of flexible ligands to protein binding sites. Chemistry & biology, 3(6), 449-462.

-

Preprints.org. (2024, May 27). In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design. Retrieved from [Link]

-

Schrödinger, Inc. (2026). Computational Drug Design Tools. Retrieved from [Link]

-

AutoDock. (n.d.). AutoDock Suite. Retrieved from [Link]

- Zhang, J., Salituro, F. G., DeWitt, D. L., Grand, C. P., Li, J., Houseman, K. A., ... & Wilson, K. P. (1997). The crystal structure of human p38 mitogen-activated protein (MAP) kinase. Journal of Biological Chemistry, 272(44), 27532-27537.

-

Chemical Computing Group. (2025, January 16). Molecular Operating Environment (MOE). Retrieved from [Link]

- Li, H., Sze, K. H., Lu, G., & Ballester, P. J. (2021). Machine learning in protein-ligand binding affinity prediction.

-

Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Computer Aided Drug Design (CADD). Retrieved from [Link]

- Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508.

- Su, M., Yang, Q., Du, Y., Feng, G., Liu, Z., Li, Y., & Wang, R. (2019). Comparative assessment of scoring functions on an updated benchmark: 2. Evaluation of performance in affinity prediction.

-

AMBER. (n.d.). AMBER MD Package. Retrieved from [Link]

- Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.

-

Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-(HYDROXYMETHYL)PYRIDIN-3-OL. Retrieved from [Link]

-

ScotChem. (2025, April 8). Preparing the protein and ligand for docking. Retrieved from [Link]

- Shen, C., Wang, J., Li, Y., & Wang, R. (2021). From static to dynamic structures: Improving binding affinity prediction with graph-based deep learning. Advanced Science, 8(17), 2100557.

- Åqvist, J., Medina, C., & Samuelsson, J. E. (1994). A new method for predicting binding affinity in computer-aided drug design. Protein Engineering, Design and Selection, 7(3), 385-391.

-

University of Naples Federico II. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Weizmann Institute of Science. (2019, November 27). Binding Site Prediction and Docking. Retrieved from [Link]

-

TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

-